molecular formula C18H15NO3 B11839320 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90033-97-9

1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11839320
CAS No.: 90033-97-9
M. Wt: 293.3 g/mol
InChI Key: UOAYJLNQPROVGT-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. This compound is part of the quinolone family, which is renowned for its antibacterial properties. The structure of this compound includes a quinoline core with various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like diphenyl ether and heated to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of flow chemistry and metal-catalyzed reactions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. By inhibiting these enzymes, the compound prevents bacterial proliferation .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for various modifications, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

90033-97-9

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

1-ethyl-4-oxo-2-phenylquinoline-6-carboxylic acid

InChI

InChI=1S/C18H15NO3/c1-2-19-15-9-8-13(18(21)22)10-14(15)17(20)11-16(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,21,22)

InChI Key

UOAYJLNQPROVGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)C(=O)C=C1C3=CC=CC=C3

Origin of Product

United States

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